

Application Notes and Protocols for Ionomycin in Fura-2 Calcium Imaging

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Compound of Interest		
Compound Name:	Lonomycin	
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These application notes provide a comprehensive guide to utilizing ionomycin for intracellular calcium ([Ca2+]) imaging experiments with the ratiometric fluorescent indicator Fura-2. This document outlines the principles of Fura-2-based calcium measurement, detailed experimental protocols for cell loading and ionomycin application, and methods for data analysis and calibration.

Introduction

Calcium ions (Ca2+) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. The accurate measurement of intracellular Ca2+ dynamics is crucial for understanding these physiological and pathophysiological events. Fura-2 is a fluorescent dye that, upon binding to free Ca2+, exhibits a shift in its excitation spectrum. The ratio of fluorescence emission at a constant wavelength (~510 nm) when excited at ~340 nm (Ca2+bound) and ~380 nm (Ca2+-free) allows for a quantitative measurement of the intracellular Ca2+ concentration, largely independent of dye concentration, cell thickness, and photobleaching.[1][2][3]

Ionomycin is a calcium ionophore that effectively transports Ca2+ across biological membranes, leading to a rapid and sustained increase in intracellular Ca2+ concentration.[4] In



the context of Fura-2 calcium imaging, ionomycin serves two primary purposes: as a positive control to elicit a maximal Ca2+ response and for the in situ calibration of the Fura-2 signal to determine the maximum fluorescence ratio (Rmax).[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fura-2 and ionomycin in calcium imaging experiments.

Table 1: Spectral and Chemical Properties of Fura-2

Property	Value	Reference(s)
Excitation Wavelength (Ca2+-bound)	~340 nm	[3]
Excitation Wavelength (Ca2+-free)	~380 nm	[3]
Emission Wavelength	~510 nm	[3]
Dissociation Constant (Kd) for Ca2+	~120 nM (at room temperature)	[7]
~371 nM (in ATP-depleted cells at 37°C)	[8]	

Table 2: Typical Experimental Parameters for Fura-2 AM Loading



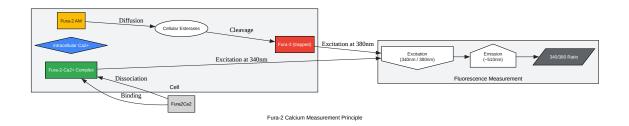
Parameter	Typical Range	Notes	Reference(s)
Fura-2 AM Stock Solution	1 mM in dry DMSO	Store at -20°C in a dry container.	[5][7]
Fura-2 AM Working Concentration	1 - 4 μΜ	Optimize for cell type.	[7][9]
Incubation Time	15 - 120 minutes	Commonly 30-45 minutes.	[7]
Incubation Temperature	Room Temperature or 37°C	Optimize for cell type.	[7]

Table 3: Ionomycin Working Concentrations and Usage

Application	Typical Concentration Range	Notes	Reference(s)
Positive Control	0.1 - 20 μΜ	1-5 μM is a common range.	[6][7][10]
In Situ Calibration (Rmax)	1 - 10 μΜ	Used in a buffer with high Ca2+.	[5]

Signaling Pathways and Experimental Workflows

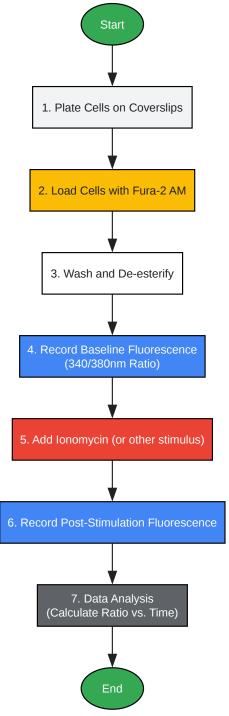




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Fura-2 Calcium Measurement Principle





Experimental Workflow for Ionomycin Application

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Experimental Workflow for Ionomycin Application



Experimental Protocols

Materials

- Fura-2 AM (acetoxymethyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Ionomycin
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
- Pluronic F-127 (optional)
- Probenecid (optional)
- Calcium Chloride (CaCl2)
- EGTA
- Cells of interest plated on glass coverslips suitable for microscopy

Protocol 1: Fura-2 AM Loading of Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[7][11]

- Prepare Fura-2 AM Stock Solution:
 - Dissolve 50 μg of Fura-2 AM in 50 μL of anhydrous DMSO to make a 1 mM stock solution.
 [5][7]
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9]
- Prepare Loading Buffer:



- Warm physiological buffer (e.g., HBSS) to the desired loading temperature (room temperature or 37°C).
- $\circ~$ For a final concentration of 2 μM Fura-2 AM, add 2 μL of the 1 mM stock solution to 1 mL of buffer.
- Vortex vigorously for at least one minute to disperse the dye.[7]
- (Optional) To aid in dye solubilization, Pluronic F-127 can be added to the buffer at a final concentration of 0.02% before adding the Fura-2 AM.[11]
- (Optional) To prevent dye extrusion by organic anion transporters, probenecid can be included in the loading and imaging buffers (final concentration 1-2.5 mM).[11]
- Cell Loading:
 - Aspirate the culture medium from the cells plated on coverslips.
 - Gently add the Fura-2 AM loading buffer to cover the cells.
 - Incubate for 30-45 minutes at room temperature or 37°C in the dark.[5][7] The optimal time and temperature should be determined empirically.
- Wash and De-esterification:
 - Aspirate the loading buffer.
 - Wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular Fura-2 AM.
 - Add fresh buffer and incubate for an additional 30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[5]

Protocol 2: Ionomycin Application for Calcium Imaging

Prepare Ionomycin Stock Solution:



- Dissolve ionomycin in DMSO to a stock concentration of 1-10 mM. For example, dissolve
 2.5 mg of ionomycin calcium salt in 1.1 mL of DMSO for a 3 mM stock.[4]
- Store at -20°C.
- Imaging Setup:
 - Mount the coverslip with Fura-2-loaded cells onto the imaging chamber of a fluorescence microscope equipped for ratiometric imaging.
 - Continuously perfuse the cells with physiological buffer.
 - Set the microscope to alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
 - Adjust the exposure times and gain to obtain a good signal-to-noise ratio without saturating the detector. Resting cells should be brighter at 380 nm excitation than at 340 nm.[7]
- · Data Acquisition:
 - Begin recording to establish a stable baseline 340/380 fluorescence ratio.
 - \circ To elicit a maximal calcium response, add ionomycin to the perfusion buffer at a final concentration of 1-5 μ M.[7][12]
 - Continue recording to capture the full calcium transient.

Protocol 3: In Situ Calibration of Fura-2 Signal

To convert the 340/380 ratio to an absolute calcium concentration, an in situ calibration is performed to determine Rmin and Rmax.[5][13]

- Determine Rmax (Maximum Ratio):
 - \circ After a baseline recording, expose the Fura-2-loaded cells to a high calcium buffer (e.g., HBSS with 5-10 mM CaCl2) containing 1-10 μ M ionomycin.[5]



- This will saturate the intracellular Fura-2 with Ca2+, and the resulting stable 340/380 ratio is Rmax.
- Determine Rmin (Minimum Ratio):
 - Following Rmax determination, perfuse the cells with a calcium-free buffer (e.g., HBSS without CaCl2) containing a calcium chelator like 5-10 mM EGTA and 1-10 μM ionomycin.
 [5]
 - This will remove all Ca2+ from the dye, and the resulting stable 340/380 ratio is Rmin.
- Calculate Intracellular [Ca2+]:
 - The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
 [7][13] [Ca2+] = Kd * [(R Rmin) / (Rmax R)] * (Sf2 / Sb2)
 - Where:
 - Kd is the dissociation constant of Fura-2 for Ca2+.
 - R is the experimentally measured 340/380 ratio.
 - Rmin is the ratio in the absence of Ca2+.
 - Rmax is the ratio at saturating Ca2+ levels.
 - Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca2+-free and Ca2+-saturating conditions, respectively.

Troubleshooting

- Low Fura-2 Signal: Increase Fura-2 AM concentration or loading time. Ensure Fura-2 AM stock is properly stored and not hydrolyzed. Check the fluorescence lamp and filters.
- High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. Use phenol red-free media.



- Inconsistent Ionomycin Response: Verify the concentration and integrity of the ionomycin stock. Ensure cells are healthy.
- Cell Detachment: Use coated coverslips (e.g., with poly-L-lysine) to improve cell adherence.
 [7] Be gentle during washing steps.

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